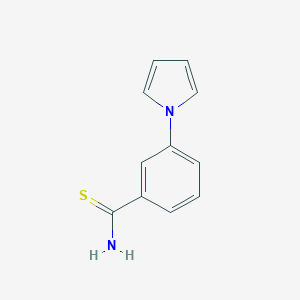

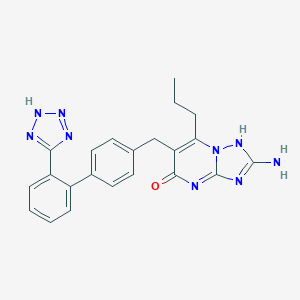

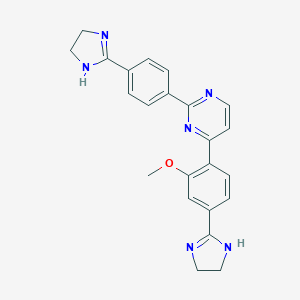

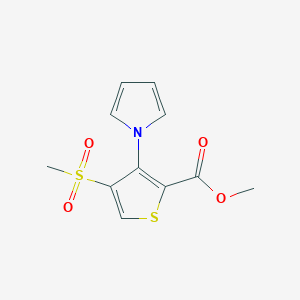

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules that have drawn interest for their unique chemical and physical properties. It incorporates a thiophene ring, a pyrrole unit, and a sulfonyl group, indicating a potential for diverse reactivity and applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including coupling reactions, cyclization, and functional group transformations. For instance, Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, showcasing a method that could be adaptable for the synthesis of our target molecule (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of similar sulfonyl and pyrrole-containing compounds has been elucidated through various analytical techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, Ramazani et al. (2011) confirmed the structure of a closely related compound through single crystal X-ray diffraction, indicating the utility of these methods for detailed structural analysis (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The chemical reactivity of compounds within this family can vary significantly depending on the substituents and the conditions applied. For example, Christov and Ivanov (2004) explored electrophile-induced cyclization reactions of vinylallenyl sulfone, suggesting potential pathways for modifying the core thiophene structure (Christov & Ivanov, 2004).

科学的研究の応用

Reactivity in Pd-catalyzed Arylations

- Overview : The compound has been studied for its reactivity in palladium-catalyzed direct arylation processes. Such studies have shown the ability to selectively arylate at specific positions on the thiophene ring, which is a key feature in the synthesis of various arylated thiophenes.

- Applications : This reactivity is crucial in organic synthesis, particularly in the preparation of compounds with potential applications in pharmaceuticals and materials science.

- References :

Synthesis of Conducting Polymers and Electrochromic Devices

- Overview : Research has shown that compounds related to methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate can be polymerized to produce soluble polymers. These polymers are suitable for applications in electrochromic devices due to their electronic properties.

- Applications : The polymers derived from these compounds have potential applications in advanced materials, particularly in the field of electrochromic devices.

- References :

- (Variş et al., 2006).

Synthesis of Sulfone-Substituted Thiophene Chromophores

- Overview : The compound is used in the synthesis of sulfone-substituted thiophene chromophores. These chromophores have been found to possess efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for nonlinear optical materials.

- Applications : Such chromophores are important in the development of materials for nonlinear optics, which have applications in areas like photonics and telecommunications.

- References :

特性

IUPAC Name |

methyl 4-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c1-16-11(13)10-9(12-5-3-4-6-12)8(7-17-10)18(2,14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYYCVLLAIJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381011 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

CAS RN |

175201-75-9 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)